4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate
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Overview
Description
- It serves as an essential intermediate in organic synthesis, allowing the construction of more complex molecules.
4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate: is an organic compound with the following properties:
Preparation Methods
- Synthetic Routes:
- The compound is typically prepared through the reaction of phenol (C6H5OH) with chloroacetic acid (ClCH2COOH).
- The reaction proceeds as follows:
Phenol+Chloroacetic acid→4-[(E)-2-[(4-chlorophenoxy)acetyl]hydrazinylidenemethyl]-2-methoxyphenyl 3-methoxybenzoate
- After suitable purification steps, pure this compound is obtained.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, its unique structure sets it apart from related compounds.
Properties
Molecular Formula |
C24H21ClN2O6 |
---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C24H21ClN2O6/c1-30-20-5-3-4-17(13-20)24(29)33-21-11-6-16(12-22(21)31-2)14-26-27-23(28)15-32-19-9-7-18(25)8-10-19/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
InChI Key |
VYSJKEYMMZQGEZ-VULFUBBASA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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